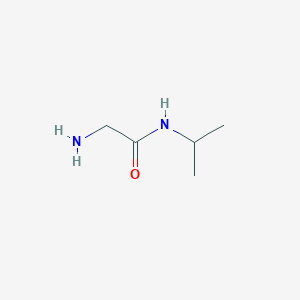

2-Amino-N-isopropylacetamide

Übersicht

Beschreibung

2-Amino-N-isopropylacetamide (CAS 67863-05-2), also known as N-isopropylglycinamide, is a secondary amide derivative of glycine with an isopropyl substituent on the nitrogen atom. It is synthesized via palladium-catalyzed β-H arylation of aliphatic aldehydes or through reactions involving isopropylamine and glycine derivatives, yielding a yellow oil with a typical yield of 75–79% . Its structure is confirmed by NMR (¹H: δ 1.13–1.14 ppm for isopropyl CH₃; ¹³C: δ 171.7 ppm for the carbonyl group) and FTIR spectroscopy (amide I band at ~1650 cm⁻¹) . The compound exhibits water solubility and thermal responsiveness, making it valuable in synthesizing oligomeric epoxide-amine adducts with low critical solution temperature (LCST) behavior (~27°C) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Amino-N-isopropylacetamide can be synthesized through the reaction of isopropylamine with glycine or its derivatives. The reaction typically involves the following steps:

Formation of the Amide Bond: Glycine or its ester reacts with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine and acetamide groups enable participation in substitution reactions. Key examples include:

Coupling with Carbonyl Reagents

In the presence of coupling agents like N,N'-carbonyldiimidazole, 2-amino-N-isopropylacetamide reacts to form acyl imidazole intermediates. These intermediates further react with amines or alcohols under mild conditions (20–35°C), yielding substituted amides or esters .

-

Reagents : N,N'-carbonyldiimidazole, triethylamine (base).

-

Solvents : Ethyl acetate, dichloromethane.

S<sub>8</sub>-Catalyzed Substitution

In sulfur-catalyzed reactions, the compound undergoes nucleophilic substitution with α-trihalogeno amides. The mechanism involves:

-

Deprotonation of thiols to generate sulfanyl anions.

-

Nucleophilic attack on the α-carbon of this compound, forming C–N bonds .

Role as a Transient Ligand in Catalysis

This compound facilitates palladium-catalyzed C–H bond functionalization. Key steps include:

-

Formation of an imine intermediate with glyoxylic acid.

-

Coordination to palladium, enabling cyclopalladation and subsequent aryl coupling .

-

Reaction Type : Directed C–H arylation.

-

Catalyst System : Pd(OAc)<sub>2</sub>, AgTFA (silver trifluoroacetate).

-

Applications : Synthesis of biaryl compounds with high regioselectivity .

Polymerization and Cross-Linking

The compound reacts with diepoxides (e.g., glycerol diglycidyl ether) to form oligomeric thermoresponsive materials:

-

Conditions : Room temperature, solvent-free or in polar aprotic solvents.

-

Mechanism : Step-growth polymerization via amine-epoxide ring-opening.

-

Products : Branched oligomers with tunable thermal properties .

Table 2: Mechanistic Insights

| Step | Description | Key Intermediates |

|---|---|---|

| Acyl Imidazole Formation | Reaction with N,N'-carbonyldiimidazole generates an electrophilic intermediate | Acyl imidazole |

| Palladium Coordination | Imine intermediate binds Pd(II), enabling cyclopalladation | Pd(II)-imine complex |

| Sulfur Catalysis | S<sub>8</sub> mediates nucleophilic substitution via sulfanyl anion intermediates | Sulfanyl anion, imine transition state |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

2-Amino-N-isopropylacetamide has been investigated for its potential interactions with neurotransmitter systems. Preliminary studies suggest that it may modulate receptor activity, which could lead to analgesic or anti-inflammatory effects. Ongoing research aims to elucidate the specific pathways and molecular targets involved in these interactions.

Binding Affinity Studies

Recent studies have highlighted the compound's affinity for the translocator protein (TSPO), a key target in neuropharmacology. Compounds similar to this compound have shown varying degrees of affinity, with some displaying picomolar to nanomolar binding affinities. For instance, related compounds demonstrated affinities ranging from 0.06 to 25.37 nM for TSPO, indicating the potential for therapeutic applications in neuroinflammation and pain management .

| Compound Name | Binding Affinity (Ki) | Notes |

|---|---|---|

| This compound | TBD | Investigated for TSPO binding |

| GMA 15 | 60 pM | High affinity for TSPO |

| DPA-714 | 3.66 nM | Reference standard for comparison |

Materials Science

Thermoresponsive Polymers

Research has demonstrated that oligomeric epoxide–amine adducts based on this compound exhibit lower critical solution temperature (LCST) behavior in water. These materials can be engineered for applications in smart materials that respond to temperature changes, making them suitable for drug delivery systems and responsive coatings .

Curing Properties

The compound has also been utilized in the development of thermosetting polymers. The interaction of this compound with epoxide systems has been studied to understand its curing properties, which are crucial for creating durable materials with specific mechanical properties .

Organic Synthesis

Catalytic Applications

In organic synthesis, this compound serves as a transient directing group in palladium-catalyzed C−H arylation reactions. This application facilitates the synthesis of complex molecules, including phenanthridinone alkaloids, demonstrating its utility in synthetic chemistry .

Epoxide Ring Opening

The compound has been explored for its role in the non-catalyzed ring opening of epoxides, showcasing its versatility as a reagent in organic transformations without the need for additional catalysts .

Case Study: Neuropharmacology

A study focused on the modulation of neurotransmitter systems using derivatives of this compound revealed promising results in pain management models. Compounds were tested for their ability to inhibit specific receptors involved in pain signaling pathways, showing significant analgesic effects in vivo.

Case Study: Smart Materials Development

Research into thermoresponsive oligomers derived from this compound highlighted their potential in creating responsive drug delivery systems. The study demonstrated that varying the ratios of components could fine-tune the LCST behavior, allowing for controlled release mechanisms.

Wirkmechanismus

The mechanism of action of 2-Amino-N-isopropylacetamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. In drug delivery systems, the compound forms inclusion complexes with cyclodextrins, enhancing the solubility and bioavailability of hydrophobic drugs. The thermoresponsive behavior of its polymers is attributed to the disruption of hydrogen bonds between polymer chains and water molecules at elevated temperatures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Amino-N-cyclohexylacetamide (TDG3)

- Structure : Replaces the isopropyl group with a cyclohexyl ring.

- Synthesis : Similar to TDG2 but uses cyclohexylamine instead of isopropylamine .

- Altered solubility profile (less polar than TDG2) due to the non-polar cyclohexyl moiety.

- Applications : Used as a transient directing group in palladium-catalyzed reactions but less explored in polymer chemistry compared to TDG2 .

α-Amino-ε-caprolactam (7)

- Structure : Cyclic amide derived from lysine, contrasting with TDG2's linear structure.

- Synthesis : Produced via cyclization of lysine derivatives under basic conditions .

- Properties: Thermal Behavior: Oligomers derived from α-amino-ε-caprolactam (e.g., oligomer 10) exhibit faster curing (gelation in 8–9 hours vs. 24 hours for TDG2-based oligomer 9) and higher complex viscosity (2.8× greater) due to rigid cyclic side chains . Solubility: Lower LCST compared to TDG2-based oligomers; forms stable complexes with β-cyclodextrin via host-guest interactions .

- Applications : Preferred in rapid-cure epoxy resins and materials requiring enhanced rigidity .

N-sec-Butylurea (CAS 689-11-2)

- Structure : Urea derivative with a sec-butyl group instead of an amide linkage.

- Properties: Physical State: Solid (melting point >65°C) vs. TDG2’s liquid state . Reactivity: Urea’s hydrogen-bonding capacity enhances crystallinity but reduces solubility in non-polar solvents.

- Applications : Primarily used in agrochemicals and pharmaceuticals, unlike TDG2’s role in polymer synthesis .

3-Amino-2,2-dimethylpropionamide (CAS 324763-51-1)

- Structure : Branched alkyl chain with geminal dimethyl groups adjacent to the amide.

- Solubility: Reduced water solubility compared to TDG2 due to hydrophobic branching .

- Applications: Limited data; likely explored in specialty polymers or drug delivery systems.

Data Tables

Table 2: Functional Properties

| Compound | LCST (°C) | Curing Time (h) | Viscosity (Pa·s) | Solubility in Water |

|---|---|---|---|---|

| TDG2-based oligomer 9 | 27 | 24 | 1.0 | High |

| α-Amino-ε-caprolactam oligomer 10 | N/A | 8–9 | 2.8 | Moderate |

Biologische Aktivität

2-Amino-N-isopropylacetamide, also known as N-(Prop-2-yl)glycinamide hydrochloride, is an organic compound characterized by its amide functional group and an isopropyl group attached to the nitrogen atom. This unique structure contributes to its significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is C₅H₁₃N₃O, with a molar mass of approximately 115.18 g/mol. The presence of an amino group enhances its reactivity and potential for biological interactions. The compound's structural characteristics allow for various chemical transformations, including nucleophilic substitutions and the formation of oligomeric derivatives.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Its potential applications include:

- Antimicrobial Properties : Similar compounds have been studied for their effectiveness against various pathogens, with some derivatives showing low micromolar inhibitory concentrations.

- Thermoresponsive Behavior : When reacted with glycerol diglycidyl ether, this compound forms oligomeric thermoresponsive epoxide–amine adducts that exhibit lower critical solution temperature (LCST) behavior in water. This property is crucial for applications in drug delivery systems .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can alter the activity of these biological macromolecules, leading to various therapeutic effects. For instance, studies have shown that structural modifications can enhance lipophilicity and improve binding affinity to biological targets.

Case Studies and Research Findings

- Oligomeric Thermoresponsive Adducts :

-

Antimicrobial Activity :

- Similar compounds have been evaluated for their antimicrobial properties. Derivatives of this compound have shown promising results in inhibiting bacterial growth, suggesting a potential role as antimicrobial agents in clinical settings.

- Binding Affinity Studies :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Amide functional group; Isopropyl substitution | Exhibits thermoresponsive behavior |

| N-(4-chlorobenzyl)-N-isopropylacetamide | Chlorine substitution | Lacks fluorination; different pharmacokinetics |

| N-(3-fluorobenzyl)-N-isopropylacetamide | Fluorine substitution | Variability in halogen positioning affects bioactivity |

| 2-Amino-N-(3-chloro-4-fluorobenzyl)-N-methylacetamide | Mixed halogen substitutions | Variation in amine substitution enhances efficacy |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-amino-N-isopropylacetamide and its oligomeric derivatives?

- Methodology :

-

This compound (compound 5 ) is synthesized via sequential reactions starting from glycine methyl ester hydrochloride. Key steps include Boc-protection, reaction with isopropylamine, and acid-mediated deprotection .

-

Oligomeric derivatives (e.g., 9 ) are synthesized via epoxy-amine polyaddition with glycerol diglycidyl ether (8 ) under stoichiometric control (1.2:1 amine/epoxy ratio) to minimize branching .

-

Characterization : FTIR confirms epoxy ring opening (disappearance of 912 cm⁻¹ peak) and amine conversion. NMR (¹H, ¹³C, ROESY) and dynamic light scattering (DLS) validate oligomer formation .

- Table 1 : Key Reaction Conditions

| Reactant | Product | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Glycine methyl ester + Boc₂O | Boc-protected intermediate | CHCl₃ | 24 h | 63% | |

| Boc-intermediate + isopropylamine | Compound 4 | CHCl₃ | 48 h | 57.7% | |

| Compound 4 + HCl | 5 | EtOH | 4 h | 79% |

Q. How does this compound exhibit temperature-dependent solubility in aqueous systems?

- LCST Behavior :

- Oligomer 9 (derived from 5 ) shows a lower critical solution temperature (LCST) of ~27°C. Heating above this temperature induces turbidity due to hydrophobic aggregation .

- Methodology : Turbidity measurements using a Tepper TP1 cloud-point photometer (670 nm laser, 1°C/min heating rate) determine the LCST. DLS confirms oligomer hydrodynamic radii (2.7 nm for 9 ) .

Q. What spectroscopic techniques are critical for characterizing this compound-based oligomers?

- Key Techniques :

- FTIR : Tracks epoxy conversion (912 cm⁻¹ peak disappearance) and hydroxyl/amide bond formation (3100–3600 cm⁻¹ broadening) .

- NMR : ¹H-¹H ROESY reveals spatial interactions between oligomers and cyclodextrins .

- DLS : Measures hydrodynamic radius (e.g., 2.4–2.7 nm for oligomers 9 and 10 ) to estimate molecular weight (~1–3 kDa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in molecular weight determination for oligomers derived from this compound?

- Challenge : Size exclusion chromatography (SEC) fails due to oligomer-column interactions, while Carothers equation and DLS yield conflicting estimates .

- Resolution :

- DLS : Estimates molecular weight via hydrodynamic radius comparison with RAMEB-CD (1.4 nm, 1310 g/mol). For 9 , 2.7 nm ≈ 1760 g/mol .

- Carothers Equation : Predicts theoretical molecular weights (1760 g/mol for 9 , 1826 g/mol for 10 ) assuming linear growth .

- Recommendation : Cross-validate using MALDI-TOF (if feasible) or viscosity-concentration relationships.

Q. What role do cyclodextrins play in modulating the solubility of this compound-based oligomers?

- Mechanism : Randomly methylated β-cyclodextrin (RAMEB-CD) enhances aqueous solubility via host-guest interactions with hydrophobic oligomer segments. ROESY NMR confirms complexation .

- Experimental Design :

- Prepare oligomer-CD mixtures at varying molar ratios.

- Use DLS to monitor hydrodynamic radius changes and turbidimetry to assess LCST shifts .

Q. How do structural variations in oligomers influence curing kinetics and material properties?

- Key Findings :

-

Oligomer 10 (derived from α-amino-ε-caprolactam) cures 2.5× faster than 9 , reaching gelation in 8–9 h vs. 24 h for 9 .

-

Rheometry : Complex viscosity (η*) of 10 is 2.8× higher than 9 due to steric effects from bulkier side chains .

-

DSC : Glass transition temperature (Tg) of cured 10 exceeds 9 , correlating with rigidity differences .

- Table 2 : Curing Properties of Oligomers

| Oligomer | Gelation Time (h) | η* (Pa·s) | Tg (°C) |

|---|---|---|---|

| 9 | 24 | 1.2×10³ | 45 |

| 10 | 8–9 | 3.4×10³ | 62 |

Q. How should researchers address conflicting data from FTIR and NMR during epoxy-amine reaction monitoring?

- Case Study : FTIR indicates complete epoxy conversion (912 cm⁻¹ peak disappearance), but NMR shows residual amine signals.

- Resolution :

Eigenschaften

IUPAC Name |

2-amino-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKUYRPMPUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.